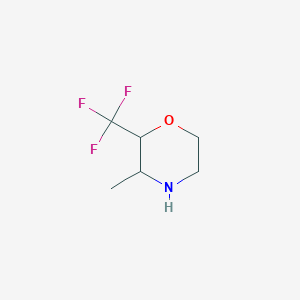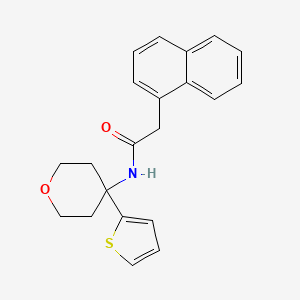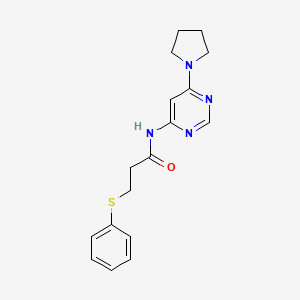
1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information or an X-ray diffraction analysis, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present in the compound. For example, the presence of a hydroxy group suggests that this compound might be polar and capable of forming hydrogen bonds .科学的研究の応用
Synthesis Applications
- Synthesis of Hydroxamic Acids and Ureas : A study demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas. This method achieved good yields without racemization under milder conditions, compatible with common N-protecting groups (Thalluri, Manne, Dev, & Mandal, 2014).
Materials Science
- Electron Transport Layer for Polymer Solar Cells : Urea-doped ZnO (U-ZnO) was explored as a modified electron transport layer in inverted polymer solar cells. The urea helps to passivate defects in ZnO, enhancing exciton dissociation and charge extraction efficiency, leading to a 15% increase in power conversion efficiency compared to pure ZnO ETL based PSCs (Wang et al., 2018).
Chemical Reactions and Properties
- Reactions with Phenyl Isocyanate and Phenyl Isothiocyanate : 4-Ethyl-6-methylpyrimidine 1-oxide's reaction with phenyl isocyanate and phenyl isothiocyanate was studied, leading to the formation of various products such as 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea (Yamanaka, Niitsuma, & Sakamoto, 1979).
Biochemical Applications
Inhibition of Human Immunodeficiency Virus Type 1 : Research on 5-ethyl-6-phenylthiouracil derivatives showed that they are potent and selective inhibitors of HIV-1, acting specifically on the HIV-1 reverse transcriptase (Baba et al., 1991).
Amide Formation Mechanism for Bioconjugation : A study investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media using a carbodiimide, demonstrating that EDC (a carbodiimide) rapidly loses activity in low pH, but is stable at neutral and higher pH, leading to the formation of amides and N-acylurea (Nakajima & Ikada, 1995).
Sake Yeast Producing No Urea : Genetic engineering of a sake yeast to produce no urea was achieved by disrupting the arginase gene. This resulted in sake containing no urea and no detectable ethyl carbamate, a suspected carcinogen (Kitamoto, Oda, Gomi, & Takahashi, 1991).
作用機序
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific studies on this compound, it’s difficult to predict its mechanism of action .
特性
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-13-12(16)14-8-11(15)9-4-6-10(17-2)7-5-9/h4-7,11,15H,3,8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIBLFEJSYTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)
![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)
![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)

![3-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2456091.png)
![ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate](/img/structure/B2456092.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate](/img/structure/B2456095.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)
![3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2456098.png)

